Cas no 482-96-2 (Raubasinine)

Raubasinine structure
Nome del prodotto:Raubasinine
Raubasinine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Raubasinine
- (20α)-16,17-Didehydro-11-methoxy-19α-methyl-18-oxayohimban-16-carboxylic acid methyl ester
- 11-methoxytetrahydroalstonine
- Nsc15624
- Pubescin
- Pubescine
- Raubasinin
- reserpinine
- Reserpinine (C22 alkaloid)
- Oxayohimban-16-carboxylic acid, 16,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
- MLSMR
- MLS002638438
- Reserpinin
- SMR001547918
- SCHEMBL1654918
- CCG-103083
- CHEMBL1329821
- Q2145567
- TP250R6K5B
- 16,17-Didehydro-10-methoxy-19alpha-methyloxayohimban-16-carboxylic acid
- UNII-BUW4ULQ00A
- BDBM65524
- Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-
- Heterophylline (VAN)
- NSC 15624
- Oxayohimban-16-carboxylic acid,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
- Oxayohimban-16-carboxylic acid, 16,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-
- NSC-15624
- methyl (19alpha,20alpha)-11-methoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate
- AKOS003672766
- 482-96-2
- UNII-TP250R6K5B
- DTXSID80275719
- NCGC00160192-01
- Methyl (4S,4aS,13bS,14aS)-11-methoxy-4-methyl-4a,5,7,8,13,13b,14,14a-octahydro-4H-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate
- Cinchovatine (VAN)
- NSC 72136
- Reserpinine (Aricine)
- STL564613
- NS00094811
-
- Inchi: InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3
- Chiave InChI: KXEMQEGRZWUKJS-UHFFFAOYSA-N
- Sorrisi: COC(=O)C1=COC(C)C2CN3CCc4c([nH]c5cc(OC)ccc45)C3CC12 |t:4|
Proprietà calcolate
- Massa esatta: 382.18900
- Massa monoisotopica: 382.189
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 28
- Conta legami ruotabili: 3
- Complessità: 652
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 63.8A^2
- XLogP3: 1.935
Proprietà sperimentali
- Densità: 1.3
- Punto di ebollizione: 553°Cat760mmHg
- Punto di infiammabilità: 288.3°C
- Indice di rifrazione: 1.643
- PSA: 63.79000
- LogP: 3.12530
Raubasinine Letteratura correlata
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
482-96-2 (Raubasinine) Prodotti correlati
- 483-04-5(Ajmalicine)
- 482-91-7(Aricine)
- 6474-90-4(Tetrahydroalstonine)
- 642-17-1(Oxayohimban-16-carboxylicacid, 16,17-didehydro-19-methyl-, methyl ester, (3b,19a,20a)-)
- 14382-79-7(Speciociliatine)
- 1185302-27-5(4-2-(1-Piperidinyl)ethoxy-3-(trifluoromethyl)-phenylamine Dihydrochloride)
- 1401833-72-4(3-Oxetanecarbonitrile, 3-(4-chlorophenyl)-)
- 2679806-48-3(2-methoxy-5-[(1S)-1-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]benzoic acid)
- 478046-85-4(N-(4-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide)
- 877616-77-8(3-benzyl-9-(3-chloro-2-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
